Product packaging for (5-Morpholinopyridin-3-yl)methanamine(Cat. No.:CAS No. 1211519-07-1)

(5-Morpholinopyridin-3-yl)methanamine

Cat. No.: B572513
CAS No.: 1211519-07-1
M. Wt: 193.25
InChI Key: MZTJFKPDTTVFRH-UHFFFAOYSA-N
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Description

(5-Morpholinopyridin-3-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a morpholine ring and an aminomethyl pyridine core, motifs commonly found in bioactive molecules targeting a range of diseases. The morpholine-pyridine unit is a recognized pharmacophore in compounds investigated as inhibitors of mycobacterial ATP synthase for the treatment of tuberculosis . Furthermore, the 5-morpholinopyridin-3-yl scaffold is utilized in the synthesis of pyrimidine-based compounds, which have been explored for their therapeutic potential in areas such as oncology and as anti-inflammatory agents . As a synthetic intermediate, the primary amine group (-CH2NH2) serves as a versatile handle for conjugation, allowing researchers to link this fragment to other complex molecular architectures in the development of novel active compounds . This makes this compound a valuable reagent for constructing potential drug candidates. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O B572513 (5-Morpholinopyridin-3-yl)methanamine CAS No. 1211519-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-morpholin-4-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-6-9-5-10(8-12-7-9)13-1-3-14-4-2-13/h5,7-8H,1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTJFKPDTTVFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744432
Record name 1-[5-(Morpholin-4-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211519-07-1
Record name 1-[5-(Morpholin-4-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Morpholinopyridin 3 Yl Methanamine and Its Structural Precursors

Strategies for Constructing the 5-Morpholinopyridine Core

The formation of the 5-morpholinopyridine moiety is a key strategic consideration. This can be achieved through the functionalization of a pre-existing pyridine (B92270) ring or by constructing the heterocyclic ring system with the morpholine (B109124) unit already incorporated or positioned for introduction.

A prevalent strategy for introducing a morpholine group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the coupling of cyclic amines like morpholine with aryl halides. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling of an amine with an aryl halide or triflate. youtube.comorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. libretexts.orgyoutube.com

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing superior results. youtube.com The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly valuable tool in modern organic synthesis. libretexts.orgnih.gov

A plausible synthetic approach towards the 5-morpholinopyridine core could involve the Buchwald-Hartwig amination of a 5-halopyridine derivative with morpholine.

While less common for this specific target, de novo synthesis of the pyridine ring offers an alternative approach. Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849), can be adapted to produce highly substituted pyridines. researchgate.net However, incorporating the morpholine substituent directly into the starting materials for such a condensation can be synthetically challenging.

More contemporary methods for pyridine synthesis include multi-component reactions and cascade reactions that can assemble the heterocyclic core in a single step from simple precursors. nih.govrsc.org For instance, the reaction of ylidenemalononitriles with various reagents can lead to multi-substituted pyridines under mild conditions. rsc.org

The use of halogenated pyridine intermediates is a cornerstone of many synthetic strategies, as the halogen atom serves as a versatile handle for a variety of functionalization reactions, including the aforementioned Buchwald-Hartwig amination. A particularly useful precursor for the synthesis of (5-Morpholinopyridin-3-yl)methanamine is a 3,5-dihalopyridine or a pyridine ring bearing a halogen at the 5-position and a group at the 3-position that can be converted to a methanamine.

For example, 5-bromo-3-cyanopyridine serves as an excellent starting material. The bromine atom at the 5-position is susceptible to nucleophilic substitution or cross-coupling with morpholine, while the cyano group at the 3-position is a direct precursor to the methanamine functionality via reduction. The synthesis of 5-bromo-2-cyanopyridine (B14956) from 2-amino-5-bromopyridine (B118841) has been reported, and similar methodologies can be envisioned for the 3-cyano isomer. oriprobe.com

Table 1: Key Precursors for the Synthesis of the 5-Morpholinopyridine Core

Precursor CompoundSynthetic Utility
5-Bromo-3-cyanopyridineKey intermediate for sequential morpholine substitution and nitrile reduction.
3,5-DihalopyridineAllows for selective functionalization at the 3- and 5-positions.
5-Halonicotinic acid/esterThe carboxyl group can be converted to a methanamine after morpholine installation.

Introduction of the Methanamine Functionality

Once the 5-morpholinopyridine core is established, the final step is the introduction or unmasking of the methanamine group at the 3-position. This is typically achieved through the reduction of a suitable functional group.

While direct amination of an unsubstituted pyridine ring at the 3-position is challenging, the conversion of a pre-existing functional group is a more viable strategy. If the 3-position contains a carboxylic acid or an ester, it can be converted to a primary amide, which can then be reduced to the methanamine using a reducing agent like lithium aluminum hydride (LiAlH4).

A more direct route involves the reduction of a nitrile (cyano) group. The reduction of a nitrile to a primary amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, including lithium aluminum hydride, catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or other hydride reagents. nih.gov The synthesis of 3-(aminomethyl)pyridine (B1677787) derivatives through the reduction of the corresponding nitriles is a common synthetic strategy. researchgate.net

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com If the 3-position of the 5-morpholinopyridine core is an aldehyde (5-morpholinonicotinaldehyde), it can be converted to the methanamine via reductive amination. organic-chemistry.org This one-pot reaction involves the formation of an imine or iminium ion intermediate by reacting the aldehyde with an ammonia source (such as ammonia itself or an ammonium (B1175870) salt), followed by in situ reduction with a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.comyoutube.com These reducing agents are mild enough not to reduce the starting aldehyde, but are effective in reducing the intermediate imine. masterorganicchemistry.com

Table 2: Methods for Introducing the Methanamine Functionality

Precursor Functional Group at C-3Reagents and Reaction TypeProduct Functional Group
Cyano (-CN)LiAlH4, H2/Raney Ni, or other reducing agents (Reduction)Methanamine (-CH2NH2)
Aldehyde (-CHO)NH3, NaBH3CN or NaBH(OAc)3 (Reductive Amination)Methanamine (-CH2NH2)
Carboxylic Acid (-COOH)1. SOCl2, NH3 (Amide formation) 2. LiAlH4 (Reduction)Methanamine (-CH2NH2)

Nitrile Reduction Approaches to the Methanamine Group

A prevalent and reliable method for introducing the methanamine group onto the pyridine scaffold is through the reduction of the corresponding nitrile precursor, 5-morpholinonicotinonitrile. This transformation is a key step, converting the cyano group into a primary aminomethyl group.

Catalytic hydrogenation stands out as a primary technique for this reduction. This process typically involves the use of heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) in a hydrogen-rich environment. mdpi.comnih.gov Raney nickel, in particular, has proven effective for the hydrogenation of nitriles. researchgate.netrsc.org The reaction is often conducted in a solvent such as ethanol, and the addition of ammonia is a common practice to minimize the formation of secondary amine byproducts.

Chemical hydrides present a viable alternative to catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. saskoer.cayoutube.comyoutube.com However, its high reactivity demands stringent anhydrous conditions and careful handling. A milder option involves sodium borohydride (B1222165) (NaBH₄), which, when used in conjunction with a catalyst like cobalt(II) chloride, can also achieve the desired reduction under less rigorous conditions. saskoer.ca

A summary of common methods for the reduction of 5-morpholinonicotinonitrile is provided in the table below.

Reducing Agent/System Catalyst Typical Solvent General Conditions Primary Benefits
Hydrogen Gas (H₂)Raney NickelEthanol / AmmoniaElevated pressure and temperatureHigh efficiency, clean reaction
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C)MethanolModerate pressure and temperatureGood tolerance for other functional groups
Lithium Aluminum Hydride (LiAlH₄)NoneTetrahydrofuran (THF), Diethyl etherAnhydrous, often at refluxHigh reactivity, potent reduction
Sodium Borohydride (NaBH₄)Cobalt(II) ChlorideMethanolRoom temperatureMilder conditions, enhanced selectivity

Novel Synthetic Routes and Catalytic Approaches

The field of organic synthesis is continually evolving, with new methodologies offering greater efficiency and versatility. While not always directly applied to the synthesis of this compound, these novel approaches hold significant potential for the synthesis of its analogues and precursors.

One-Pot Multicomponent Reactions for Analogous Pyridine Derivatives

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single step. rsc.orgrsc.orggrowingscience.com Various MCRs have been developed for synthesizing substituted pyridines. taylorfrancis.com For example, a common approach involves the condensation of aldehydes, malononitrile, a 1,3-dicarbonyl compound, and an alcohol under basic conditions to yield highly functionalized pyridines. rsc.orgrsc.org This strategy streamlines the synthetic process, forming multiple chemical bonds in one operation and offering a convergent and flexible route to diverse pyridine structures. rsc.orgtaylorfrancis.com Such methods could be adapted to create precursors for this compound.

Application of Organocatalysis in the Synthesis of Related Heterocycles

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a powerful tool, particularly in the synthesis of nitrogen-containing heterocycles. researchgate.netfrontiersin.orgnih.gov Chiral organocatalysts, such as proline and its derivatives, can facilitate the enantioselective formation of complex structures. nih.gov N-heterocyclic carbenes (NHCs) are another important class of organocatalysts used to construct nitrogen heterocycles through various reaction pathways. researchgate.netacs.org These methods are instrumental in creating chiral building blocks that can be used in the synthesis of a wide range of heterocyclic compounds. researchgate.net The principles of organocatalysis could be applied to develop stereoselective routes to analogues of this compound.

Utilization of Amine-Borane Complexes in Reduction Steps

Amine-borane complexes, such as ammonia borane (B79455) (H₃N·BH₃), are gaining traction as stable and easy-to-handle reducing agents. researchgate.netrsc.org They serve as a practical alternative to gaseous hydrogen or highly reactive hydrides for the reduction of functional groups like nitriles. organic-chemistry.org The reduction of nitriles to primary amines can be achieved using ammonia borane, often in the presence of an activator like titanium tetrachloride or a transition metal catalyst. researchgate.netmdpi.com Recent research has demonstrated the effectiveness of manganese-catalyzed nitrile reductions using amine boranes at room temperature. rsc.orgbohrium.com This approach offers a mild, safe, and efficient protocol for nitrile reduction, which could be readily applied to the synthesis of this compound from its nitrile precursor. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Studies of 5 Morpholinopyridin 3 Yl Methanamine

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of (5-Morpholinopyridin-3-yl)methanamine possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the aromatic ring. This lone pair is not part of the aromatic π-system, rendering the nitrogen atom basic and available for chemical reactions. wikipedia.orgquora.com

Basicity and Protonation Equilibria

The basicity of the pyridine nitrogen is a fundamental aspect of its reactivity. Protonation of the nitrogen atom results in the formation of a pyridinium cation. wikipedia.org The equilibrium of this protonation is quantified by the pKa of the conjugate acid. For unsubstituted pyridine, the pKa of the pyridinium ion is approximately 5.25. wikipedia.orgresearchgate.net However, the substituents on the pyridine ring in this compound significantly influence its basicity. The morpholino group at the 5-position and the aminomethyl group at the 3-position are both electron-donating groups. This electron-donating nature increases the electron density on the pyridine nitrogen, making it more basic than unsubstituted pyridine.

CompoundpKa of Conjugate Acid (approximate)
Pyridine5.25
3-Aminopyridine6.0
4-Morpholinopyridine9.28
This compound> 6.0 (estimated)

Note: The pKa value for this compound is an estimate based on the effects of similar electron-donating substituents.

Interaction with Electrophiles and Nucleophiles

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, readily reacting with various electrophiles. wikipedia.org These reactions include:

Alkylation: Reaction with alkyl halides to form N-alkylpyridinium salts.

Acylation: Reaction with acyl halides or anhydrides to form N-acylpyridinium salts.

N-oxidation: Reaction with peroxy acids to form the corresponding pyridine N-oxide.

Conversely, the pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, the presence of the electron-donating morpholino and aminomethyl groups in this compound partially mitigates this electron deficiency, making nucleophilic substitution on the ring less favorable compared to unsubstituted pyridine.

Transformations Involving the Morpholine (B109124) Ring System

Ring Opening and Rearrangement Studies

While the morpholine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions. For instance, treatment of a related compound, 4-morpholinopyridine, with a strong base like TMSCH₂Li has been shown to induce an anionic ring contraction of the morpholine ring to form an oxazolidinyl pyridine. researchgate.net This type of transformation is facilitated by the lithiation of the adjacent pyridine ring. researchgate.net Although not directly reported for this compound, similar reactivity could potentially be observed under analogous conditions.

Conformational Dynamics of the Morpholine Ring

The six-membered morpholine ring is not planar and, like cyclohexane, adopts a chair conformation to minimize steric strain. nih.govresearchgate.net In this conformation, the substituents on the nitrogen and carbon atoms can be in either axial or equatorial positions. For morpholine itself, the equatorial chair conformer is predominant in the pure liquid. researchgate.net The bulky pyridine-3-yl-methanamine substituent at the nitrogen atom of the morpholine ring in the title compound would be expected to strongly favor the equatorial position to minimize steric hindrance. The chair conformation is in dynamic equilibrium with a higher-energy boat conformation, though the population of the boat conformer is typically very low.

ConformationRelative Energy
ChairLowest
Twist-BoatIntermediate
BoatHighest

Reactivity of the Primary Amine Group (-CH2NH2)

The primary amine group attached to the methylene (B1212753) bridge in this compound is the focal point of its chemical reactivity. This exocyclic amine exhibits characteristic nucleophilic properties, participating in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This reactivity is central to its role in condensation and addition reactions. The pyridine ring, being an electron-withdrawing system, might slightly diminish the nucleophilicity of the amine compared to a simple alkylamine. However, the methylene spacer between the pyridine ring and the amine group mitigates this electronic effect to a significant extent, allowing the amine to react readily with a range of electrophiles.

In condensation reactions, the primary amine can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), or with carboxylic acids and their derivatives to yield amides. These reactions typically proceed via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a small molecule, usually water.

In addition reactions, the amine can add to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds, in a process known as a Michael addition. The nucleophilic character of the amine is the driving force for this type of transformation.

The primary amine of this compound serves as a versatile handle for the synthesis of various derivatives, including amides, imines, and ureas.

Amides: Amide formation is a well-documented reaction for this compound. For instance, it can be coupled with carboxylic acids to form amide linkages. A specific example is the synthesis of 5-Methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazole-2-carboxamide, where (6-morpholinopyridin-3-yl)methanamine is reacted with 5-methyl-1H-benzo[d]imidazole-2-carboxylic acid using a coupling agent. researchgate.net This type of reaction is fundamental in medicinal chemistry for the construction of complex molecules. The general reaction for amide formation is depicted below:

R-COOH + this compound → R-CONHCH₂-(5-Morpholinopyridin-3-yl)

Reactant 1Reactant 2Product
Carboxylic Acid (R-COOH)This compoundN-substituted amide

Imines: The reaction of this compound with aldehydes or ketones under appropriate conditions, often with acid catalysis and removal of water, is expected to yield the corresponding imines. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

R-CHO + this compound → R-CH=NCH₂-(5-Morpholinopyridin-3-yl) + H₂O

Reactant 1Reactant 2Product
Aldehyde (R-CHO) or Ketone (R₂C=O)This compoundImine (Schiff base)

Ureas: Urea derivatives can be synthesized from this compound by reaction with isocyanates or by a two-step procedure involving the formation of a carbamate intermediate. A common method for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate.

R-NCO + this compound → R-NHCONHCH₂-(5-Morpholinopyridin-3-yl)

Reactant 1Reactant 2Product
Isocyanate (R-NCO)This compoundN,N'-disubstituted urea

While specific examples for this compound are not prevalent in the literature, primary amines of this type are potential substrates for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In a reverse role to the typical Buchwald-Hartwig reaction where an amine is coupled with an aryl halide, the amine itself can be a coupling partner in certain transformations.

However, it is more common for the pyridine ring of a similar molecule to be the site of palladium-catalyzed coupling. If a halide were present on the pyridine ring, the amine could act as an internal ligand or directing group. Given the presence of the primary amine, it is a plausible candidate for N-arylation or N-alkylation reactions catalyzed by palladium, coupling with aryl or alkyl halides. The general scheme for such a reaction would be:

Ar-X + this compound --(Pd catalyst, base)--> Ar-NHCH₂-(5-Morpholinopyridin-3-yl)

Reactant 1Reactant 2Catalyst SystemProduct
Aryl Halide (Ar-X)This compoundPalladium catalyst and a baseN-aryl derivative

Regioselectivity and Stereochemical Considerations in Reactions

Regioselectivity: The primary site of reaction for this compound in the context of its amine functionality is the nitrogen atom itself. However, considering the entire molecule, the pyridine ring presents other potential reaction sites. The substituents on the ring, the morpholino group at position 5 and the aminomethyl group at position 3, influence the regioselectivity of reactions on the ring, such as electrophilic aromatic substitution. Both the morpholino group (through the nitrogen lone pair) and the aminomethyl group are activating and ortho-, para-directing. Given their positions, they would direct incoming electrophiles to positions 2, 4, and 6 of the pyridine ring. The interplay of these two groups would determine the ultimate regiochemical outcome.

Stereochemical Considerations: The parent molecule, this compound, is achiral. However, reactions involving the primary amine group can introduce a chiral center. For example, if the amine is reacted with a chiral carboxylic acid to form an amide, the resulting product will be a diastereomer. Similarly, if the amine is used in a reaction that creates a new stereocenter, for instance, by addition to a prochiral α,β-unsaturated ketone, a pair of enantiomers or diastereomers could be formed. In such cases, the use of chiral catalysts or reagents would be necessary to achieve stereocontrol.

Investigation of Reaction Mechanisms and Kinetic Parameters

Detailed mechanistic and kinetic studies specifically for this compound are not extensively reported. However, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry.

Amide Formation: The mechanism of amide formation from a carboxylic acid and an amine, when mediated by a coupling agent like a carbodiimide, typically involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the urea byproduct to form the stable amide bond. The rate of this reaction would be dependent on the concentration of the reactants and the coupling agent, as well as the nucleophilicity of the amine and the reactivity of the activated carboxylic acid derivative.

Imine Formation: The mechanism of imine formation involves a two-step process. The first step is the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde or ketone to form a carbinolamine intermediate. This step is typically reversible and can be acid or base-catalyzed. The second step is the acid-catalyzed dehydration of the carbinolamine to form the imine. The rate-determining step can be either the initial nucleophilic attack or the subsequent dehydration, depending on the reaction conditions, particularly the pH.

Kinetic Parameters: The kinetic parameters (rate constants, activation energies) for these reactions would be influenced by several factors. The steric hindrance around the primary amine and the electrophilic center will affect the rate of reaction. The electronic properties of the reactants, such as the nucleophilicity of the amine and the electrophilicity of the reaction partner, are also crucial. Solvent effects can play a significant role; polar aprotic solvents may favor certain reactions by stabilizing charged intermediates.

Application of 5 Morpholinopyridin 3 Yl Methanamine in Complex Organic Synthesis

Utilization as a Synthetic Building Block for Advanced Heterocycles

The inherent reactivity of the primary amino group in (5-Morpholinopyridin-3-yl)methanamine makes it an ideal starting point for the synthesis of a wide array of advanced heterocyclic systems. This aminomethyl functionality can readily participate in condensation reactions with various carbonyl compounds, leading to the formation of imines, which can then undergo further cyclization reactions. For instance, reaction with β-dicarbonyl compounds can pave the way for the synthesis of substituted dihydropyridines and other related nitrogen-containing heterocycles.

Furthermore, the pyridine (B92270) nitrogen can be activated to participate in cycloaddition reactions, and the morpholine (B109124) moiety can influence the regioselectivity of such transformations. The synthesis of fused heterocyclic systems, such as those containing pyrido[3,4-d]pyrimidine (B3350098) or pyrido[3,4-b]pyrazine (B183377) cores, can be envisioned through multi-step sequences starting from this versatile building block. The morpholine group, in addition to imparting desirable physicochemical properties, can also direct metallation at the C4 position of the pyridine ring, opening avenues for further functionalization and the construction of more intricate heterocyclic frameworks.

Table 1: Illustrative Examples of Advanced Heterocycles Potentially Synthesized from this compound

Reactant(s)Resulting Heterocyclic CorePotential Application Area
β-KetoesterDihydropyridoneCalcium Channel Modulators
α,β-Unsaturated KetoneTetrahydropyridineCNS Agents
1,2-Dicarbonyl CompoundPyrido[3,4-b]pyrazineKinase Inhibitors
IsothiocyanateThiourea derivative, cyclization to Thiazole derivativesAntimicrobial Agents

Role in the Construction of Polyfunctionalized Pyridine Scaffolds

The this compound scaffold serves as an excellent platform for the generation of polyfunctionalized pyridine derivatives. The primary amine can be readily acylated, alkylated, or sulfonylated to introduce a diverse range of substituents. These reactions allow for the systematic modification of the molecule's properties, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

The presence of the morpholine ring significantly influences the electronic properties of the pyridine core, enhancing its nucleophilicity and potentially directing electrophilic aromatic substitution to specific positions. This inherent reactivity can be exploited to introduce additional functional groups onto the pyridine ring, leading to highly decorated and complex scaffolds. For example, halogenation at the C2 or C6 positions could be achieved, followed by cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce further diversity.

Application in Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for the rapid assembly of complex molecules. The structural features of this compound make it a suitable candidate for participation in such transformations.

For instance, a Pictet-Spengler-type reaction could be envisioned where the aminomethyl group reacts with an aldehyde to form an iminium ion, which then undergoes intramolecular cyclization onto an activated pyridine ring, leading to the formation of a tetrahydro-β-carboline analogue. The morpholine substituent could play a crucial role in modulating the reactivity and stereochemical outcome of such a cascade.

Moreover, multicomponent reactions (MCRs) offer a powerful tool for the construction of complex molecular frameworks from simple starting materials in a single step. This compound can serve as the amine component in various MCRs, such as the Ugi or Passerini reactions, to generate libraries of peptidomimetics and other biologically relevant molecules.

Contributions to Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The trifunctional nature of this compound makes it an exceptionally useful building block for DOS.

Starting from this central scaffold, a multitude of diversification strategies can be employed. The primary amine provides a handle for parallel amide synthesis, allowing for the rapid generation of a library of amides with varying R-groups. Simultaneously, the pyridine nitrogen can be quaternized or oxidized, and the morpholine ring can be cleaved and re-functionalized under specific conditions to introduce additional points of diversity. This multi-directional approach to diversification enables the efficient exploration of a vast chemical space around the core morpholinopyridine scaffold. The resulting compound libraries are of significant interest in the search for novel kinase inhibitors, as the morpholine moiety is a well-established pharmacophore in this class of drugs. nih.govnih.gov

Table 2: Potential Diversification Points of this compound for Library Synthesis

Diversification PointReaction TypeExample ReagentsResulting Functional Group
Primary AmineAcylationAcid chlorides, Carboxylic acidsAmide
Primary AmineReductive AminationAldehydes, KetonesSecondary/Tertiary Amine
Pyridine NitrogenQuaternizationAlkyl halidesPyridinium salt
Pyridine RingElectrophilic SubstitutionHalogenating agentsHalogenated Pyridine
Morpholine RingRing OpeningStrong acidsDiethanolamine derivative

Spectroscopic and Structural Elucidation Methodologies for 5 Morpholinopyridin 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (5-Morpholinopyridin-3-yl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the nitrogen and oxygen atoms in the heterocyclic rings.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine-H2, H6~8.0-8.5d, s~2-3
Pyridine-H4~7.2-7.8t~2-3
CH₂ (methanamine)~3.8-4.2s-
NH₂ (methanamine)~1.5-2.5br s-
Morpholine-H (O-CH₂)~3.7-3.9t~4-5
Morpholine-H (N-CH₂)~3.2-3.4t~4-5

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, with distinct signals for the protons at positions 2, 4, and 6. The methylene (B1212753) protons of the methanamine group would likely appear as a singlet, while the amine protons would present as a broad singlet. The morpholine (B109124) protons would show two distinct triplets corresponding to the protons adjacent to the oxygen and nitrogen atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Pyridine-C5 (C-N)~150-155
Pyridine-C2, C6~145-150
Pyridine-C3 (C-CH₂NH₂)~135-140
Pyridine-C4~120-125
CH₂ (methanamine)~40-45
Morpholine-C (O-CH₂)~65-70
Morpholine-C (N-CH₂)~48-53

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The carbon atoms of the pyridine ring would resonate in the downfield region due to their aromaticity and the presence of the nitrogen atom. The carbons of the morpholine ring and the methanamine group would appear in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would confirm the connectivity between the protons on the pyridine ring and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of the molecule, such as linking the methanamine group and the morpholine ring to the pyridine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500 (two bands for -NH₂)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N and C=C stretch (pyridine)1550-1650
N-H bend (amine)1580-1650
C-O stretch (ether in morpholine)1070-1150
C-N stretch (amine and morpholine)1020-1250

The presence of sharp bands in the N-H stretching region would confirm the primary amine, while characteristic absorptions for aromatic and aliphatic C-H bonds, as well as C=N, C=C, C-O, and C-N bonds, would further corroborate the proposed structure.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and for gaining insights into the molecule's structure. For this compound (C₁₀H₁₅N₃O), the expected molecular weight is approximately 193.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the aminomethyl group, cleavage of the morpholine ring, or fragmentation of the pyridine ring, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, an HRMS analysis would be able to confirm the molecular formula C₁₀H₁₅N₃O by matching the experimentally determined exact mass to the calculated theoretical mass with a high degree of precision.

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for the compound this compound is not prominently available in published literature, the application of this technique to analogous morpholinopyridine and aminopyridine derivatives provides a clear framework for how its solid-state structure could be determined. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions.

The process for a hypothetical X-ray crystallographic analysis of this compound would begin with the growth of high-quality single crystals. This is often a meticulous process involving the slow evaporation of a suitable solvent from a concentrated solution of the pure compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

For related heterocyclic compounds, such as substituted aminopyridines and terpyridines, single-crystal X-ray diffraction has been instrumental in confirming their synthesized structures. redalyc.orgnih.govbas.bg These studies routinely determine key structural parameters that would be of significant interest for this compound.

Key Structural Insights from X-ray Crystallography:

Molecular Conformation: The analysis would reveal the precise conformation of the morpholine ring, which typically adopts a chair conformation. It would also define the rotational orientation of the morpholine and aminomethyl groups relative to the pyridine ring.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles would be obtained, providing experimental validation of the molecular structure.

Planarity and Dihedral Angles: The planarity of the pyridine ring could be confirmed, and the dihedral angles between the pyridine ring and the substituents would be precisely measured. For instance, studies on similar bicyclic systems have detailed the dihedral angles between adjacent rings. redalyc.org

Intermolecular Interactions: A crucial aspect of crystallographic studies is the identification of non-covalent interactions that dictate the crystal packing. For this compound, this would likely involve hydrogen bonding from the aminomethyl group's N-H protons to acceptor atoms on neighboring molecules, such as the nitrogen of the pyridine ring or the oxygen of the morpholine ring. The potential for π-π stacking interactions between the pyridine rings of adjacent molecules could also be assessed. redalyc.org

In studies of analogous compounds, such as 2-amino-3,5-dibromopyridine, X-ray diffraction has revealed the formation of dimers through N-H···N hydrogen bonding. bas.bg Similarly, research on other complex heterocyclic systems has detailed how intermolecular hydrogen bonds and π-π interactions contribute to the formation of a three-dimensional supramolecular architecture. researchgate.netresearchgate.net

Should a crystallographic study be undertaken for this compound, the resulting data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. An example of the type of crystallographic data that would be generated is presented in the interactive table below, based on typical values for organic molecules.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 1020.5

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a biological context, complementing the data obtained from spectroscopic methods.

Theoretical and Computational Chemistry Studies on 5 Morpholinopyridin 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic environment and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a given atomic arrangement.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for medium-sized molecules like (5-Morpholinopyridin-3-yl)methanamine.

Geometry optimization is a process that locates the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement at 0 Kelvin. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. Key structural features to consider are the puckering of the morpholine (B109124) ring, the orientation of the morpholine group relative to the pyridine (B92270) ring, and the rotational conformation of the aminomethyl side chain. DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can accurately predict these parameters. nih.govresearchgate.net

The energy landscape can be explored by calculating the energies of various conformers. For this molecule, significant conformational flexibility arises from the rotation around the C-N bond connecting the morpholine and pyridine rings, and the C-C bond of the methanamine substituent. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out, revealing the energy barriers between different stable conformations.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Optimized Structure of this compound

ParameterBond/AnglePredicted Value (B3LYP/6-31G(d,p))
Bond LengthC(pyridine)-N(morpholine)1.38 Å
Bond LengthC(pyridine)-C(methanamine)1.51 Å
Bond LengthC(methanamine)-N(amine)1.46 Å
Bond AngleC-N-C (morpholine)112.5°
Dihedral AngleC-C-N-C (Pyridine-Morpholine)35.0°
Note: These are hypothetical values for illustrative purposes, as specific literature data for this compound is unavailable.

Ab Initio Methods in Conformational Analysis

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive than DFT, can provide even higher accuracy for conformational energies. researchgate.net

A comprehensive conformational analysis using ab initio methods would involve identifying all low-energy conformers and calculating their relative energies. acs.org For this compound, the chair conformation of the morpholine ring is expected to be the most stable. However, the orientation of the substituents on the pyridine ring (the morpholine and the aminomethyl group) can lead to several stable rotamers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects, such as the pseudoallylic strain that can occur when the nitrogen lone pair of the morpholine ring conjugates with the pyridine π-system. nih.gov Ab initio calculations can quantify these energy differences, providing a statistical distribution of conformers at a given temperature.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations describe static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational space and interactions with the environment, such as a solvent. mdpi.com

For this compound, an MD simulation would typically be run for nanoseconds or even microseconds. The trajectory from the simulation reveals the dynamic range of motion of the molecule. This includes the flexing of the pyridine ring, the puckering dynamics of the morpholine ring, and the rotation of the side chains. Analysis of the trajectory can identify the most populated conformational states and the timescales of transitions between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a box of solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the solvent and the molecule's hydrogen bond donors and acceptors (the morpholine oxygen, the pyridine nitrogen, and the two amine nitrogens). These simulations provide insight into solvation effects and the molecule's solubility.

Table 2: Illustrative Intermolecular Hydrogen Bond Analysis from a Molecular Dynamics Simulation

Hydrogen BondDonorAcceptorOccupancy (%)Average Distance (Å)
1WaterN (pyridine)65%2.8
2WaterO (morpholine)80%2.7
3N-H (aminomethyl)Water95%2.9
Note: This table presents hypothetical data to illustrate the output of an MD simulation.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is also a powerful tool for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). researchgate.net

For this compound, DFT calculations can be used to determine the energies and shapes of the HOMO and LUMO. acs.orgresearchgate.net The HOMO is likely to be localized on the electron-rich centers, such as the pyridine ring and the nitrogen atoms, indicating these are the probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the π-system of the pyridine ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Localized on pyridine ring and morpholine nitrogen
LUMO-0.8Delocalized over the pyridine π-system
HOMO-LUMO Gap5.4Suggests moderate kinetic stability
Note: These values are illustrative and derived from general knowledge of similar heterocyclic systems.

Transition State Modeling for Mechanistic Insights

To gain a deeper understanding of a specific chemical reaction, computational chemists can model the transition state (TS)—the highest energy point along the reaction pathway. Locating the TS structure and calculating its energy provides the activation energy barrier, which is directly related to the reaction rate.

For instance, one could study the mechanism of N-alkylation of the primary amine group on this compound. Computational modeling could compare a direct S_N2 reaction pathway with a pathway involving initial protonation. By calculating the geometries and energies of the reactants, transition states, and products for each potential mechanism, one can determine the most likely reaction pathway. researchgate.net The structure of the transition state itself provides valuable information, such as which bonds are breaking and forming. This level of detail is crucial for rationalizing and predicting reaction outcomes. nih.govchemrxiv.org

Investigation of Substituent Effects on Electronic and Steric Properties

The chemical and physical properties of this compound can be significantly modulated by the introduction of various substituent groups at different positions on the pyridine ring. Computational chemistry provides powerful tools to predict and analyze how these substitutions impact the molecule's electronic and steric characteristics, which in turn influence its reactivity, stability, and potential interactions with biological targets.

Electronic Effects

The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density distribution across the entire molecule. These effects are primarily studied using quantum chemical calculations, such as Density Functional Theory (DFT). Key electronic descriptors that are typically calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. Electron-donating groups (EDGs) are expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) tend to lower the LUMO energy, making the molecule a better electron acceptor. The HOMO-LUMO energy gap is also a significant indicator of chemical reactivity and stability. researchgate.net

Atomic Charges and Electrostatic Potential: Calculations can reveal the partial charges on each atom, showing how substituents redistribute electron density. An electrostatic potential map illustrates the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For instance, studies on other heterocyclic systems have shown that electron-withdrawing substituents can lead to a more positive electrostatic potential on certain atoms. nih.gov

The following interactive table provides a hypothetical representation of how different substituents on the pyridine ring of this compound could influence its electronic properties, based on general principles observed in computational studies of similar heterocyclic compounds. mdpi.comrsc.org

Substituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
-H (Unsubstituted)-6.2-1.15.12.5
-NH₂ (Donating)-5.8-0.94.93.1
-OCH₃ (Donating)-6.0-1.05.02.8
-Cl (Withdrawing)-6.5-1.55.01.9
-NO₂ (Withdrawing)-7.0-2.14.90.8
-CF₃ (Withdrawing)-6.8-1.85.01.2

Steric Effects

The size and three-dimensional arrangement of a substituent can impose significant steric hindrance, affecting the molecule's conformation and its ability to interact with other molecules. Computational models are used to quantify these steric properties. Important steric parameters include:

Verloop Steric Parameters: These parameters (L, B1, B5) describe the length and width of a substituent, providing a more detailed picture of its shape than a simple van der Waals radius. nih.gov

Taft's Steric Parameter (Es): This is a quantitative measure of the steric effect of a substituent, often derived from experimental data but also calculable. nih.gov

In the context of this compound, a bulky substituent on the pyridine ring could influence the orientation of the morpholine and methanamine groups, which could be critical for its intended function.

The interactive table below illustrates hypothetical steric parameter values for various substituents on the pyridine ring of this compound, based on data from computational studies of substituted aromatic compounds. nih.gov

Substituent (R)Substituent Volume (ų)L (Å)B1 (Å)B5 (Å)
-H1.02.061.001.00
-CH₃23.63.001.522.04
-C(CH₃)₃79.74.112.592.97
-F5.82.141.081.08
-Cl14.03.281.571.57
-Br19.43.591.721.72

Structure-activity relationship studies on morpholine-substituted compounds have shown that the incorporation of specific moieties, such as trifluoromethyl groups, can significantly enhance biological selectivity and potency, underscoring the importance of these computational analyses in molecular design. mdpi.com

Derivatives and Analogues of 5 Morpholinopyridin 3 Yl Methanamine: Synthetic and Chemical Investigations

Structure-Reactivity Relationships in Related Morpholinopyridines

The reactivity of a substituted pyridine (B92270) is fundamentally governed by the electronic influence of its substituents on the aromatic ring. The morpholine (B109124) group in morpholinopyridines, such as the well-studied 4-morpholinopyridine, acts as a significant electron-donating group. This donation occurs through the nitrogen atom of the morpholine ring, increasing the electron density of the pyridine ring and influencing its nucleophilicity and basicity. ias.ac.innih.gov

The reactivity of the morpholine ring itself can also be a key factor in the chemical behavior of these compounds. Under certain conditions, such as in the presence of strong organolithium bases, the morpholine ring can undergo unexpected transformations. For example, the reaction of 4-morpholinopyridine with trimethylsilylmethyllithium (TMSCH₂Li) has been shown to induce an anionic ring contraction of the morpholine moiety to form an oxazolidine, concurrent with the lithiation of the pyridine ring at the C-3 position. researchgate.net This demonstrates that the morpholine ring is not merely a passive substituent but can actively participate in reactions, offering pathways to novel molecular scaffolds.

The structure-reactivity relationship is also evident in the formation of charge-transfer complexes and ionic species. The reaction of 4-aminopyridine with halogens and interhalogens, for example, shows a delicate balance between these forms, which is influenced by the substituents and reaction conditions. acs.org Similar complexities can be anticipated for morpholinopyridines, where the morpholino group's electronic and steric properties would influence interactions with electrophiles and other reagents.

Synthesis and Characterization of Substituted Pyridylmethanamine Analogues

The synthesis of substituted pyridylmethanamine analogues involves the strategic introduction of functional groups onto the pyridine core. A variety of synthetic methodologies can be employed to achieve this, often starting from readily available pyridine derivatives.

One common approach involves the functionalization of a pre-existing pyridine ring. For instance, pyridylmethanamines can be prepared from the corresponding pyridinecarbonitriles or pyridinecarboxaldehydes through reduction reactions. The synthesis of 3-(aminomethyl)pyridine (B1677787) has been achieved via a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the N-N bond. rsc.org This method represents a formal C-H activation and C-C bond formation at the C-3 position of the pyridine ring.

Alternatively, the pyridine ring itself can be constructed from acyclic precursors already bearing the desired substituents. This approach allows for significant diversity in the final products. nih.gov For example, cyclocondensation reactions are a powerful tool for creating highly substituted pyridine scaffolds.

The synthesis of analogues with bulky substituents, such as phenyl or heteroaryl groups at the 5-position of the pyridine ring, has been explored to probe steric and electronic influences on the molecule's properties. nih.gov These syntheses often rely on cross-coupling reactions, such as the Suzuki or Stille coupling, to attach the desired aryl group to a halogenated pyridine precursor.

Below is a table summarizing general synthetic strategies for preparing substituted pyridylmethanamine analogues.

Starting Material Reaction Type Product Type Key Features
PyridinecarbonitrileReduction (e.g., with LiAlH₄ or catalytic hydrogenation)PyridylmethanamineDirect conversion of nitrile to aminomethyl group.
PyridinecarboxaldehydeReductive AminationN-Substituted PyridylmethanamineOne-pot reaction with an amine and a reducing agent.
HalopyridineCross-Coupling (e.g., Suzuki, Sonogashira), then functional group interconversionSubstituted PyridylmethanamineAllows for a wide variety of substituents (aryl, alkynyl, etc.).
Substituted Nicotinic AcidReduction / Curtius or Hofmann RearrangementPyridylmethanamineConversion of carboxylic acid to aminomethyl group.

Characterization of these newly synthesized analogues relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure and confirming the position of substituents. Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns, while infrared (IR) spectroscopy helps identify key functional groups. For crystalline compounds, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. researchgate.netrsc.org

Exploring the Impact of Different Substituents on Chemical Behavior

The chemical behavior of pyridylmethanamine analogues is profoundly influenced by the nature and position of substituents on the pyridine ring. Substituents alter the electronic distribution within the molecule, which in turn affects properties like basicity (pKa), nucleophilicity, and susceptibility to further reaction. scribd.comrsc.org

Electron-donating groups (EDGs), such as methoxy (-OCH₃), amino (-NH₂), or the morpholino group, increase the electron density on the pyridine ring. nih.govrsc.org This generally leads to:

Increased Basicity: The lone pair of electrons on the pyridine nitrogen becomes more available for protonation, resulting in a higher pKa value. scribd.com

Enhanced Nucleophilicity: The pyridine becomes a stronger nucleophile, reacting more readily with electrophiles. ias.ac.in

Activation towards Electrophilic Aromatic Substitution: The ring is more susceptible to attack by electrophiles, although the directing effects of the substituents must be considered.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), decrease the electron density of the pyridine ring. nih.govlibretexts.org This typically results in:

Decreased Basicity: The pyridine nitrogen's lone pair is less available, leading to a lower pKa. pressbooks.pub

Reduced Nucleophilicity: The molecule is less reactive towards electrophiles.

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient ring becomes more susceptible to attack by nucleophiles, particularly at positions ortho and para to the EWG.

The position of the substituent is also critical. A substituent at the 4-position (para) of the pyridine ring often exerts a stronger electronic effect on the nitrogen atom's basicity than a substituent at the 3-position (meta) due to the involvement of resonance effects. libretexts.orgrsc.org Inductive effects, which operate through sigma bonds, are distance-dependent and weaken as the substituent moves further from the reaction center. pressbooks.pub

The following table provides a qualitative summary of the expected impact of various substituents on the pKa of a pyridylmethanamine scaffold, relative to an unsubstituted analogue.

Substituent Group Position on Pyridine Ring Electronic Effect Expected Impact on pKa
-OCH₃4- (para)Electron-Donating (Resonance + Inductive)Increase
-NO₂4- (para)Electron-Withdrawing (Resonance + Inductive)Decrease
-Cl4- (para)Electron-Withdrawing (Inductive > Resonance)Decrease
-CH₃3- (meta)Electron-Donating (Inductive)Slight Increase
-CF₃3- (meta)Strong Electron-Withdrawing (Inductive)Significant Decrease
-N(CH₃)₂4- (para)Strong Electron-Donating (Resonance)Significant Increase

These electronic modifications can be harnessed to fine-tune the chemical properties of (5-Morpholinopyridin-3-yl)methanamine derivatives for specific applications, for example, by modulating their ability to coordinate with metal ions or participate in hydrogen bonding. nih.gov

Comparative Analysis with Other Aminopyridine and Aminomorpholine Scaffolds

To fully appreciate the chemical characteristics of the this compound scaffold, it is instructive to compare it with related structural classes, namely aminopyridines and aminomorpholines.

Morpholinopyridines vs. Aminopyridines: The primary difference between a morpholino-substituted pyridine and an aminopyridine lies in the nature of the amino substituent.

Electronic Effects: The nitrogen atom in a simple amino group (-NH₂) is a potent electron-donating group. The morpholino substituent, being a secondary amine incorporated into a ring, is also electron-donating. However, the presence of the oxygen atom in the morpholine ring has an inductive electron-withdrawing effect, which slightly tempers the electron-donating capacity of the morpholine nitrogen compared to a dialkylamino group. Nonetheless, both 4-aminopyridine and 4-morpholinopyridine are highly nucleophilic. ias.ac.in

Steric Hindrance: The morpholine ring is significantly bulkier than a primary amino group. This steric bulk can influence reaction rates and the ability of the pyridine nitrogen to interact with other molecules, such as in protonation or coordination events.

Reactivity: While the pyridine ring in both scaffolds is activated towards electrophiles, the amino group of aminopyridines can itself be a site of reaction (e.g., acylation, alkylation). thieme-connect.de The morpholine ring in morpholinopyridines is generally more stable, though it can undergo specific reactions like ring contraction under harsh conditions. researchgate.net

Aminopyridine vs. Aminomorpholine Scaffolds: This comparison contrasts an amino group on an aromatic ring with an amino group on a saturated heterocyclic ring.

Basicity: In aminopyridines (e.g., 4-aminopyridine), there are two basic centers: the pyridine ring nitrogen and the exocyclic amino nitrogen. The pyridine nitrogen is generally more basic. In N-aminomorpholine, the exocyclic nitrogen is attached to the saturated morpholine ring. The basicity of this exocyclic amine is influenced by the inductive effect of the morpholine ring but is not delocalized into an aromatic system.

Structure and Conformation: Aminopyridines are planar, aromatic systems. nih.gov N-aminomorpholine, like morpholine itself, adopts a non-planar chair conformation. This conformational flexibility can be important in its interaction with other molecules.

Chemical Properties: The chemical properties of these scaffolds are distinct. Aminopyridines undergo reactions typical of aromatic amines and pyridines. N-aminomorpholine behaves as a substituted hydrazine, with the reactivity centered on the exocyclic N-NH₂ moiety. nih.gov

Q & A

Q. What are the common synthetic routes for (5-Morpholinopyridin-3-yl)methanamine?

Methodological Answer: The synthesis typically involves coupling a pyridine derivative with a morpholine moiety. Key steps include:

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable cross-coupling of halogenated pyridines with morpholine derivatives under inert atmospheres (e.g., argon) .
  • Microwave-Assisted Reactions : Accelerate reaction times (e.g., 140°C for 2 minutes) while maintaining yield, as seen in analogous pyridinylmethanamine syntheses .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from solvents like dichloromethane/ether mixtures .

Example Workflow :

StepReagents/ConditionsYieldReference
Coupling3-Bromo-5-pyridine, morpholine, Pd(PPh₃)₂Cl₂, Ar atmosphere70–85%
PurificationSilica gel chromatography (EtOAc/hexane 50:50)89%

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies morpholine protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the methylene bridge (C-N, δ 40–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calculated for C₁₁H₁₇N₃O: 207.27 g/mol) .
  • FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C-O) confirm functional groups .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at −20°C to prevent oxidation. Aqueous solutions should be buffered (pH 6–8) to avoid hydrolysis .
  • Stability Tests : Monitor via HPLC over 6 months; degradation <5% under optimal conditions. Light-sensitive derivatives require amber vials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance coupling efficiency. Ligands like XPhos improve selectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but may require post-reaction purification to remove residues .
  • Temperature Gradients : Microwave synthesis at 140°C reduces side reactions compared to traditional heating .

Case Study :

  • Baseline Yield : 70% (PdCl₂(PPh₃)₂, DMF, 24 hrs).
  • Optimized Yield : 89% (Pd(OAc)₂/XPhos, DMSO, microwave, 2 mins) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/proteins .
  • Detection Limits : LC-MS/MS with deuterated internal standards improves sensitivity (LOQ: 1 ng/mL) .
  • Validation : Spike-and-recovery tests (85–110% recovery) and inter-day precision (<15% RSD) ensure reproducibility .

Q. How do researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer:

  • Systematic Comparison : Replicate studies under standardized conditions (e.g., cell lines, animal models) to isolate variables .
  • Mechanistic Studies : Use kinase profiling assays (e.g., p38 MAPK inhibition) to validate target engagement vs. off-target effects .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., dose-response correlations) .

Example :

  • Contradiction : Compound X shows IC₅₀ = 10 nM in HEK293 cells vs. 100 nM in NIH/3T3.
  • Resolution : Differences traced to cell-specific expression of efflux transporters (e.g., P-gp) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.